M2I-1

概要

準備方法

合成経路と反応条件: M2I-1の合成は、4-(ジイソブチルアミノ)-3-ニトロベンズアルデヒドと2-チオキソジヒドロ-4,6(1H,5H)-ピリミジンジオンの縮合を含みます。 反応は通常、水酸化ナトリウムなどの塩基の存在下、穏やかな条件下で起こり、収率と純度を高くするために温度とpHを注意深く制御する必要があります .

工業生産方法: this compoundの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスをスケールアップすることになります。 これには、反応条件の最適化、工業グレードの試薬の使用、および再結晶やクロマトグラフィーなどの精製技術の実施が含まれ、必要な製品品質を達成します .

化学反応の分析

反応の種類: M2I-1は、ニトロ基やチオキソ基などの反応性官能基が存在するため、主に置換反応を起こします。 これらの反応は、制御された条件下でさまざまな試薬によって触媒される可能性があります .

一般的な試薬と条件: this compoundを含む反応で使用される一般的な試薬には、水酸化ナトリウムなどの塩基と塩酸などの酸が含まれます。 ジメチルスルホキシド(DMSO)などの溶媒は、化合物を溶解して反応を促進するために使用されることが多いです .

主要な生成物: this compoundを含む反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、修飾された官能基を持つ誘導体の形成につながる可能性があり、これらの誘導体は異なる生物学的活性を持つ可能性があります .

科学研究への応用

This compoundは、化学、生物学、医学の分野で、幅広い科学研究への応用を持っています。がん研究では、有糸分裂紡錘体集合チェックポイントとその細胞分裂における役割を研究するために使用されます。 Mad2とCdc20の相互作用を阻害することにより、this compoundはがん細胞で有糸分裂停止とアポトーシスを誘導することができ、新たながん治療法の開発のための貴重なツールとなっています .

がん研究における応用に加えて、this compoundはタンパク質間相互作用や細胞周期制御の研究にも使用されています。 特定のタンパク質間相互作用を選択的に阻害する能力は、さまざまな細胞プロセスの根底にある分子機構を調査するための有用な化合物です .

科学的研究の応用

Mad2 Inhibitor-1 (M2I-1) is a small molecule inhibitor that targets the binding of Mad2 to Cdc20, a protein–protein interaction within the spindle assembly checkpoint (SAC) . The SAC is a cellular surveillance mechanism that monitors the correct attachment of chromosomes and blocks progression through mitosis if corrections are needed, ensuring the genetic integrity of organisms .

Scientific Research Applications

This compound has applications in cancer research, specifically in enhancing the sensitivity of cancer cell lines to anti-mitotic drugs .

- Anti-Mitotic Drug Sensitization this compound can significantly increase the sensitivity of several cancer cell lines to anti-mitotic drugs, leading to cell death after a prolonged mitotic arrest . Combining this compound with nocodazole or taxol triggers cell death through the premature degradation of Cyclin B1, perturbation of the microtubule network, and an increase in the pro-apoptotic protein MCL-1s .

- Potential as an Anticancer Agent this compound exhibits antitumor activity in combination with current anti-mitotic drugs like taxol and nocodazole, suggesting its potential as an anticancer agent . this compound disrupts the in vivo interaction between CDC20 and MAD2 in mitotic HeLa cells .

Case Studies

- ** enhanced sensitivity of cancer cell lines to anti-mitotic drugs**: this compound increases the rate of cell death in cancer cells treated with nocodazole . The amount of cell death induced by the presence of NOC + this compound is significantly higher at each time point compared to that induced by nocodazole alone .

- MCL-1 and NOXA : The elevated level of MCL-1s and the marginally increased NOXA antagonized the increased level of MCL-1, a pro-survival protein of the Bcl-2 family .

- Cyclin B1 degradation : Cells treated with this compound showed significantly reduced amounts of Cyclin B1 in prophase or mitosis compared to control cells . This premature Cyclin B1 degradation connected with a weakened SAC was confirmed by showing that this compound disrupted the in vivo interaction between CDC20 and MAD2 in mitotic HeLa cells .

Additional effects

作用機序

M2I-1は、有糸分裂紡錘体集合チェックポイントに関与する主要なタンパク質であるMad2の疎水性コアに結合することにより、その効果を発揮します。この結合により、Mad2とCdc20の相互作用が阻害され、有糸分裂チェックポイント複合体の形成が妨げられます。 その結果、細胞は有糸分裂中の染色体分離を適切に調節することができず、有糸分裂停止と細胞死につながります .

類似の化合物との比較

This compoundは、Mad2-Cdc20相互作用を特異的に標的とすることで、低分子阻害剤の中でもユニークです。有糸分裂紡錘体集合チェックポイントを標的とする他の化合物には、細胞分裂にも役割を果たすオーロラキナーゼ阻害剤やポロ様キナーゼ阻害剤が含まれます。 これらの化合物は通常、より幅広い標的を持ち、複数の経路に影響を与える可能性がありますが、this compoundはMad2-Cdc20相互作用に対して非常に選択的です .

類似の化合物のリスト:- オーロラキナーゼ阻害剤

- ポロ様キナーゼ阻害剤

- 紡錘体集合チェックポイント阻害剤

This compoundの特異性と選択性により、有糸分裂紡錘体集合チェックポイントの研究と標的がん治療法の開発のための貴重なツールとなっています。

類似化合物との比較

M2I-1 is unique among small molecule inhibitors due to its specific targeting of the Mad2-Cdc20 interaction. Other compounds that target the mitotic spindle assembly checkpoint include inhibitors of Aurora kinases and Polo-like kinases, which also play roles in cell division. these compounds typically have broader targets and may affect multiple pathways, whereas this compound is highly selective for the Mad2-Cdc20 interaction .

List of Similar Compounds:- Aurora kinase inhibitors

- Polo-like kinase inhibitors

- Spindle assembly checkpoint inhibitors

This compound’s specificity and selectivity make it a valuable tool for studying the mitotic spindle assembly checkpoint and developing targeted cancer therapies.

生物活性

M2I-1, also known as MAD2 inhibitor-1, is a small molecule that has garnered attention for its potential as an anticancer agent. It functions primarily by disrupting the interaction between CDC20 and MAD2, which plays a critical role in the mitotic checkpoint. This disruption can lead to enhanced sensitivity of cancer cells to anti-mitotic drugs, making this compound a promising candidate for combination therapies in cancer treatment.

Disruption of CDC20-MAD2 Interaction

This compound inhibits the CDC20-MAD2 interaction, essential for the assembly of the mitotic checkpoint complex (MCC). This inhibition leads to premature degradation of Cyclin B1 and affects microtubule dynamics, ultimately resulting in increased apoptosis in cancer cells treated with anti-mitotic agents like nocodazole and taxol .

Induction of Apoptosis

The mechanism by which this compound induces cell death involves:

- Increased Sensitivity to Anti-Mitotic Drugs : this compound significantly enhances the efficacy of drugs such as nocodazole and taxol across various cancer cell lines.

- Cell Cycle Arrest : The presence of this compound causes prolonged mitotic arrest, leading to increased cell death after extended periods .

- Alterations in Protein Levels : Treatment with this compound results in elevated levels of pro-apoptotic proteins like MCL-1s and NOXA, which contribute to the apoptotic process by antagonizing pro-survival signals .

In Vitro Studies

In vitro studies have demonstrated that this compound can increase cell death rates in cancer cell lines treated with anti-mitotic drugs. For instance, significant increases in cell death were observed at various time points when cells were treated with a combination of nocodazole and this compound compared to nocodazole alone .

In Vivo Studies

In vivo experiments using mouse xenograft models have shown that:

- Dose-Dependent Tumor Growth Inhibition : Administration of this compound resulted in a dose-dependent decrease in tumor size, indicating its potential effectiveness as a therapeutic agent .

- Activation of Anaphase Promoting Complex (APC) : this compound treatment led to increased activity of the APC, which is crucial for degrading cell cycle regulators like Cyclin B1. This effect was observed without significant toxicity to normal tissues such as the liver .

Case Studies

A notable case study involved treating mice with established tumors using this compound. The results indicated that:

| Treatment Group | Tumor Size Reduction (%) | Observations |

|---|---|---|

| Mock | 0 | No change in tumor growth |

| 5 mg/kg | 30 | Moderate reduction in growth |

| 10 mg/kg | 50 | Significant reduction observed |

| 25 mg/kg | 80 | Complete blockage of further growth |

These findings underscore the potential of this compound as a powerful adjunct therapy in cancer treatment regimens.

特性

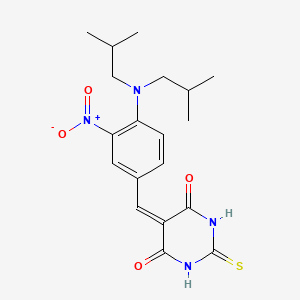

IUPAC Name |

5-[[4-[bis(2-methylpropyl)amino]-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S/c1-11(2)9-22(10-12(3)4)15-6-5-13(8-16(15)23(26)27)7-14-17(24)20-19(28)21-18(14)25/h5-8,11-12H,9-10H2,1-4H3,(H2,20,21,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEKPQUKWLNUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387207 | |

| Record name | 5-({4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6063-97-4 | |

| Record name | 5-({4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。